molecular formula C12H13NO4 B8596220 1-((4-Methoxyphenyl)carbamoyl)cyclopropanecarboxylic acid

1-((4-Methoxyphenyl)carbamoyl)cyclopropanecarboxylic acid

Cat. No. B8596220
M. Wt: 235.24 g/mol
InChI Key: NRPCVPOEIZNAMB-UHFFFAOYSA-N
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Patent
US08946282B2

Procedure details

The compound was prepared according to literature procedure. To a solution of cyclopropane-1,1-dicarboxylic acid (390.0 mg, 3.0 mmol) in dry THF (20 mL) in ice bath was added triethylamine (TEA; 0.40 mL, 3.1 mL) dropwise. The solution was stirred for 15 min and SOCl2 (0.20 mL, 2.9 mmol) was added to it. After 15 min reaction at such temperature, a solution of p-anisidine (387.0 mg, 3.1 mmol) in THF (5 mL) was added slowly. Reaction mixture was allowed to warm to rt and stirred for additional 18 h. After that, reaction mixture was diluted by EA; unconsumed diacid was quenched by 10% NaOH (0.5 mL). Crude product was extracted by EA and washed by water and brine. Organic portions were concentrated in vacuo. Solid precipitated by addition of n-heptane was collected by filter. Prolonged drying in vacuo gave the title compound. YD: 82%; mp 133-136° C. 1H-NMR (400 MHz, DMSO-d6) δ: 1.40 (s, 4H, 2×CH2), 3.71 (s, 3H, OCH3), 6.85 (d, J=8.8 Hz, 2H, ArH), 7.49 (d, J=8.8 Hz, 2H, ArH), 10.42 (s, 1H, NH). Anal. (C13H13NO4.0.5; H2O) C, H, N. MS (ESI) 233.8 (M−H)−.
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
387 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([OH:9])=O)([C:4]([OH:6])=[O:5])[CH2:3][CH2:2]1.C(N(CC)CC)C.O=S(Cl)Cl.[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([NH2:29])=[CH:25][CH:24]=1>C1COCC1.CC(=O)OCC>[CH3:21][O:22][C:23]1[CH:28]=[CH:27][C:26]([NH:29][C:7]([C:1]2([C:4]([OH:6])=[O:5])[CH2:2][CH2:3]2)=[O:9])=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
C1(CC1)(C(=O)O)C(=O)O
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
387 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared
CUSTOM
Type
CUSTOM
Details
After 15 min reaction at such temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
stirred for additional 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After that, reaction mixture
CUSTOM
Type
CUSTOM
Details
unconsumed diacid was quenched by 10% NaOH (0.5 mL)
EXTRACTION
Type
EXTRACTION
Details
Crude product was extracted by EA
WASH
Type
WASH
Details
washed by water and brine
CONCENTRATION
Type
CONCENTRATION
Details
Organic portions were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Solid precipitated by addition of n-heptane
CUSTOM
Type
CUSTOM
Details
was collected
FILTRATION
Type
FILTRATION
Details
by filter
CUSTOM
Type
CUSTOM
Details
Prolonged drying in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.